2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide
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Overview
Description
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a hydroxy group, and a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through additional steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H27N3O4S/c1-16-18(12-13-25-23(28)21(24)15-27)14-22(26(16)19-6-4-3-5-7-19)17-8-10-20(11-9-17)31(2,29)30/h3-11,14,21,27H,12-13,15,24H2,1-2H3,(H,25,28) |
InChI Key |
NHUSVKHCQWHJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CCNC(=O)C(CO)N |
Origin of Product |
United States |
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